NUCC-390

Peripheral Nerve Injury Axon Regeneration Electrophysiology

Sourcing a reliable, well-characterized CXCR4 agonist for neuroregeneration studies is challenging-endogenous CXCL12α suffers poor pharmacokinetics, while antagonists like AMD3100 block the desired pathway. NUCC-390 (CAS 1060524-97-1) solves this as a potent, selective small-molecule CXCR4 agonist that recapitulates CXCL12α signaling with superior drug-like properties. • Validated in rodent nerve injury models: 26 mg/kg/day local injection restores CMAP amplitude after sciatic nerve crush. • In vitro benchmark: 0.0625-0.25 µM induces axon elongation in primary spinal cord motor neurons; effect blocked by AMD3100 (1 µM). • Promotes functional NMJ recovery in α-Latrotoxin-induced degeneration models. • Supplied with ≥98% purity; batch-specific CoA available.

Molecular Formula C23H33N5O
Molecular Weight 395.551
CAS No. 1060524-97-1
Cat. No. B609682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUCC-390
CAS1060524-97-1
SynonymsNUCC-390;  NUCC 390;  NUCC390
Molecular FormulaC23H33N5O
Molecular Weight395.551
Structural Identifiers
SMILESCCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4
InChIInChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3
InChIKeyQUEIKILOAGDRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NUCC-390: CXCR4 Agonist for Nerve Regeneration Research


NUCC-390 (CAS 1060524-97-1) is a novel, selective, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It acts by inducing internalization of CXCR4 receptors, thereby recapitulating the signaling activity of the natural chemokine ligand CXCL12α, but in an opposite manner to the well-known CXCR4 antagonist AMD3100 [1]. This compound is gaining significant attention for its ability to promote functional nerve recovery after various forms of neurodegeneration and physical nerve damage in vivo, including sciatic nerve crush injury and venom-induced paralysis [2].

NUCC-390: Irreplaceable CXCR4 Agonist


The functional outcome of CXCR4 modulation is critically dependent on the nature of the ligand interaction. Substituting a small-molecule CXCR4 agonist like NUCC-390 with either the endogenous protein ligand (CXCL12α) or a small-molecule antagonist (e.g., AMD3100) will produce diametrically opposed biological effects [1]. While CXCL12α is a potent agonist, its proteinaceous nature limits its utility due to poor pharmacokinetics and high cost of goods. Conversely, AMD3100 blocks the receptor, which is a counter-productive strategy for regenerative applications where CXCR4 activation is the therapeutic goal. Furthermore, even among small-molecule agonists, subtle differences in binding pose and downstream signaling bias (e.g., differential activation of G-protein vs. β-arrestin pathways) can lead to vastly different in vivo efficacy and safety profiles, making simple functional class-based substitution unreliable [2].

NUCC-390: Preclinical Neuroregeneration Evidence


Functional Recovery After Sciatic Nerve Crush

NUCC-390 directly demonstrates functional recovery in a validated in vivo model of peripheral nerve damage. In a mouse model of sciatic nerve crush injury, daily administration of NUCC-390 at 26 mg/kg led to a quantifiable restoration of gastrocnemius muscle compound muscle action potentials (CMAPs) [1]. This contrasts with the outcome of blocking the same pathway; treatment with the CXCR4 antagonist AMD3100 impairs nerve recovery, confirming the target-specific agonist activity is essential for the regenerative effect [2].

Peripheral Nerve Injury Axon Regeneration Electrophysiology

Axon Elongation in Primary Motor Neurons

NUCC-390 demonstrates a direct and potent effect on motor neuron health at sub-micromolar concentrations. In primary cultures of rat spinal cord motor neurons, treatment with NUCC-390 at concentrations ranging from 0.0625 to 0.25 µM resulted in a significant increase in axon length [1]. This effect is completely abolished by co-treatment with the CXCR4 antagonist AMD3100, confirming the mechanism is mediated specifically through CXCR4 activation [2].

Neuroregeneration Primary Cell Culture Axon Growth

Calcium Mobilization Confirms CXCR4 Activation

NUCC-390 potently activates CXCR4-mediated signaling, as demonstrated in a cellular calcium mobilization assay. In C8161 melanoma cells expressing CXCR4, application of 10 µM NUCC-390 produces a robust intracellular calcium (Ca)i response [1]. This agonist-induced response is quantitatively compared to the endogenous ligand SDF-1 (CXCL12) and is completely blocked by pre-treatment with 1 µM AMD3100, a selective CXCR4 antagonist, confirming on-target activity and receptor specificity [2].

CXCR4 GPCR Calcium Signaling Target Engagement

NUCC-390: Key Research Applications


CXCR4 Agonism Validation in Neuronal Cells

For researchers studying GPCR signaling in neurons, NUCC-390 serves as an essential tool compound to interrogate CXCR4-mediated pathways. Use NUCC-390 (0.0625-0.25 µM) in primary rat spinal cord motor neuron cultures to induce and quantify axon elongation, an effect that can be reliably benchmarked and confirmed as CXCR4-specific by co-administration with AMD3100 (1 µM) [1]. This provides a robust, cell-based functional readout for target engagement and downstream neurotrophic effects.

In Vivo Peripheral Nerve Injury Models

NUCC-390 is uniquely positioned for use in preclinical in vivo models of peripheral nerve injury, such as sciatic nerve crush or transection in rodents. Administer NUCC-390 (e.g., 26 mg/kg/day, local injection) post-injury to stimulate functional recovery. The primary quantitative endpoint can be the restoration of compound muscle action potential (CMAP) amplitude, a clinically translatable measure of neuromuscular function [2]. This application directly leverages the compound's validated in vivo neuroregenerative properties.

CXCR4 in NMJ Repair

Scientists studying synaptic biology and NMJ disorders can employ NUCC-390 to explore mechanisms of terminal axon degeneration and regeneration. In models of acute NMJ damage, such as that induced by α-Latrotoxin, treatment with NUCC-390 has been shown to strongly promote the functional and anatomical recovery of the NMJ [3]. This application is ideal for studies involving live imaging of NMJs and electrophysiological recordings, where NUCC-390's effects can be directly visualized and measured.

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